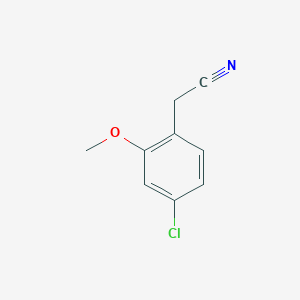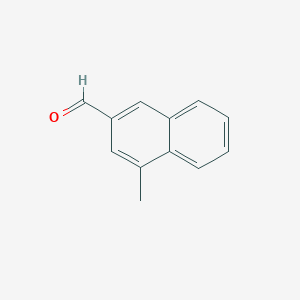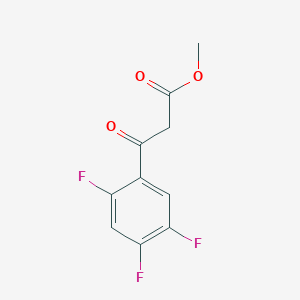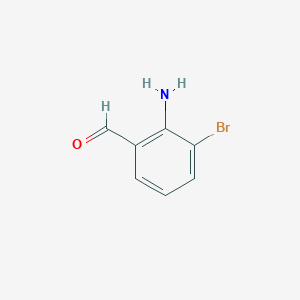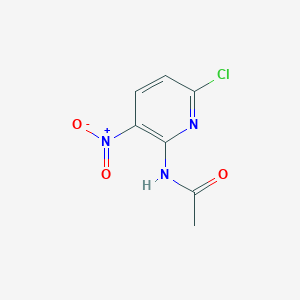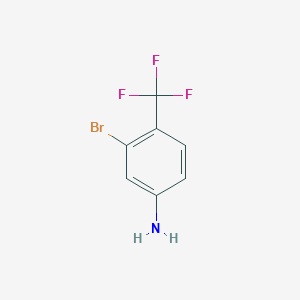
3-Bromo-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-Bromo-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 172215-91-7 . It has a molecular weight of 240.02 . The compound is a pale-yellow to yellow-brown to brown to red liquid .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-(trifluoromethyl)aniline is C7H5BrF3N . The InChI code is 1S/C7H5BrF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 . The compound has a topological polar surface area of 26 Ų and a complexity of 159 .Physical And Chemical Properties Analysis
3-Bromo-4-(trifluoromethyl)aniline has a molecular weight of 240.02 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 238.95575 g/mol .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Material Properties
3-Bromo-4-(trifluoromethyl)aniline, along with similar molecules, has been studied for its vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies provide insights into the effects of electron-donating and withdrawing on the structure of aniline derivatives and the impact of substituent positions on their vibrational spectra. Such research is crucial for understanding the material properties and potential applications in Nonlinear Optical (NLO) materials (Revathi et al., 2017).
Synthesis and Chemical Transformations
Studies on the acid-catalyzed cyclization-condensation of anilines, including 3-Bromo-4-(trifluoromethyl)aniline, have revealed efficient pathways to synthesize various quinolinones and quinolines. These chemical transformations are significant for creating complex molecular structures, which could be valuable in pharmaceutical and material science fields (Marull & Schlosser, 2003).
Spectroscopic and Structural Analysis
The application of spectroscopic techniques, such as LC-SPE/NMR, has been used for the identification and structural characterization of impurities in compounds related to 3-Bromo-4-(trifluoromethyl)aniline. Such methods are essential in pharmaceutical research for ensuring the purity and safety of drug compounds (Harča et al., 2016).
Halogenation and Organic Synthesis
Research on the halogenation of aromatic amines, including 4-Bromo-3-(trifluoromethyl)aniline, has been conducted. These studies focus on understanding the processes and conditions for effective bromination, which is a crucial step in the synthesis of various organic compounds (Fox et al., 2003).
Water Resistance in Epoxy Systems
Investigations into the use of compounds like 3-Bromo-4-(trifluoromethyl)aniline in improving water resistance in epoxy systems have shown significant advancements. By studying the effect of halogen substituents on water absorption, researchers have developed materials with enhanced performance characteristics (Johncock & Tudgey, 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERAUXEEDONDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595126 | |
| Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)aniline | |
CAS RN |
172215-91-7 | |
| Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

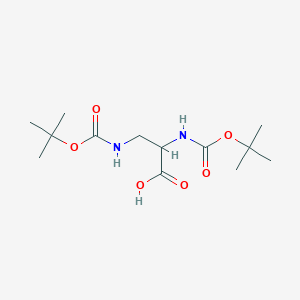
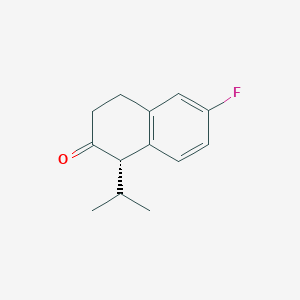
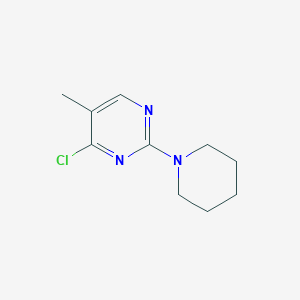
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
